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Compound of Interest

Compound Name: Satranidazole

Cat. No.: B1681479 Get Quote

This document provides an in-depth technical overview of Satranidazole, a 5-nitroimidazole

antiprotozoal agent. It is intended for researchers, scientists, and professionals in drug

development, offering detailed information on its physicochemical properties, mechanism of

action, pharmacokinetics, and relevant experimental methodologies.

Core Molecular and Physicochemical Properties
Satranidazole is a derivative of the 5-nitroimidazole class, distinguished by a C-N linkage at

the C2 position of the imidazole ring.[1][2] Its core properties are summarized below for quick

reference.
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Property Value

Molecular Formula C₈H₁₁N₅O₅S[3][4][5][6]

Molecular Weight 289.27 g/mol [4][5][7]

IUPAC Name
1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-3-

(methylsulfonyl)-2-imidazolidinone[3][4][7]

CAS Number 56302-13-7[4]

Appearance
A yellowish, crystalline powder, slightly

hygroscopic in nature.[3]

Solubility
Insoluble in water; soluble in dioxane and

dimethylformamide (DMF).[3]

ATC Classification P01AB08[8][9]

Mechanism of Action: Reductive Activation and DNA
Damage
The selective toxicity of Satranidazole against anaerobic protozoa and bacteria is contingent

upon the reductive activation of its 5-nitro group.[2] This process occurs at low redox potentials

unique to anaerobic environments.[2]

Entry and Reduction: The drug enters the anaerobic cell. The nitro group (NO₂) is reduced, a

process that is inhibited by the presence of oxygen in aerobic cells.[2][10]

Formation of Reactive Intermediates: This reduction leads to the formation of highly reactive

cytotoxic intermediates.

DNA Damage: These intermediates interact with the microbial DNA, causing substantial

damage characterized by double-strand breaks, helix destabilization, and unwinding.[1][2][3]

This disruption of DNA integrity ultimately leads to cell death.

Satranidazole exhibits a relatively high redox potential (-230 mV), which is more characteristic

of 2-nitroimidazoles. This property may render it more resistant to inactivation by oxygen

compared to other 5-nitroimidazoles, potentially contributing to its enhanced potency.[1][2]
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Mechanism of Action Workflow
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Mechanism of Action Workflow for Satranidazole.

Pharmacokinetic Profile
Pharmacokinetic studies have demonstrated key differences between Satranidazole and the

conventional nitroimidazole, Metronidazole. Human studies indicate a significantly longer
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elimination half-life for Satranidazole (approximately 14 hours) compared to Metronidazole (8

hours).[11]

The table below summarizes comparative pharmacokinetic data from a study in golden

hamsters administered an 80 mg/kg oral dose.[12]

Parameter Satranidazole Metronidazole Significance

Plasma T½ (h) 1.01[12] 3.62[12] Significantly Shorter

Liver Cmax ~35% Higher[12] - -

Liver AUC₀-∞ ~35% Higher[12] - -

Amoebicidal ED₅₀

(mg/kg)
19.5[12] 45.0[12] Significantly Lower

These data suggest that the higher concentrations of Satranidazole achieved in the liver, its

site of action for amoebic abscesses, and its greater intrinsic potency contribute to its superior

amoebicidal activity in this model.[12]

Experimental Protocols & Methodologies
The analysis and characterization of Satranidazole and its effects involve several key

experimental techniques.

The genotoxic effect of reduced Satranidazole is a cornerstone of its mechanism. A typical

workflow to assess this damage is outlined below.
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Experimental Workflow: DNA Damage Assessment
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Workflow for Assessing Satranidazole-Induced DNA Damage.

Protocol Outline for DNA Damage Measurement:[1][2][13]

Reduction of Satranidazole: The drug is reduced electrochemically via controlled-potential

coulometry at approximately -800 mV. The reduction can be monitored by observing the loss

of absorbance at 318 nm, which is characteristic of its nitro group.[2]

Incubation: The reduced drug is incubated with purified DNA (e.g., from E. coli or

bacteriophage ΦX174).

Physical Damage Analysis:
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Viscometry: Measures changes in the viscosity of the DNA solution. A decrease in

viscosity indicates strand breakage.

Thermal Denaturation: Determines the melting temperature (Tm) of the DNA. A lower Tm

suggests helix destabilization.

Hydroxyapatite Chromatography: Separates single-stranded from double-stranded DNA to

quantify the extent of denaturation.

Biological Damage Analysis:

Bacteriophage Transfection Assay: Measures the biological relevance of the DNA damage

by assessing the ability of the treated phage DNA to infect host bacteria and produce

progeny.

High-Performance Liquid Chromatography (HPLC):[3]

Purpose: To identify and quantify Satranidazole in biological samples (e.g., plasma, liver

tissue) and pharmaceutical formulations.

Typical Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen

phosphate) and an organic solvent (e.g., acetonitrile) in a ratio such as 60:40 (v/v).[3]

Detection: UV detection at a wavelength of 318 nm.[3]

Assay: The method is validated for linearity, precision, and accuracy, with recovery

calculated by the standard addition method.

Randomized, Single-Blind, Controlled Trial (Example: Amoebic Liver Abscess):[14]

Objective: To compare the efficacy, safety, and tolerability of Satranidazole against another

agent like Metronidazole.

Patient Cohort: Patients diagnosed with amoebic liver abscess.

Dosing Regimen:

Satranidazole Group: 300 mg TID (three times a day).
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Metronidazole Group: 800 mg TID.

Primary Endpoints: Time to resolution of clinical symptoms (fever, pain) and reduction in

abscess size as measured by imaging.

Secondary Endpoints: Incidence and severity of adverse effects (e.g., nausea, metallic taste)

and patient-reported tolerability scores.

Blinding: Patients are blinded to the treatment received; placebos may be used to maintain

blinding if dosing schedules differ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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